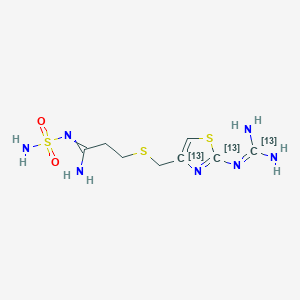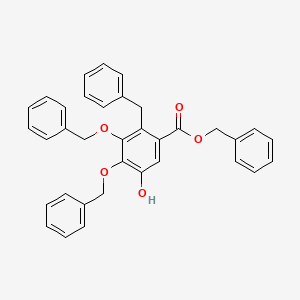
Tri-benzyle galloate de benzyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl Tri-benzylgalloate is an organic compound with the molecular formula C35H30O5 and a molecular weight of 530.61 g/mol This compound is known for its unique structure, which includes three benzyl groups attached to a gallate core
Applications De Recherche Scientifique
Benzyl Tri-benzylgalloate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its therapeutic effects.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl Tri-benzylgalloate can be synthesized through a reaction involving gallic acid monohydrate and benzyl chloride. The reaction is typically carried out in the presence of potassium carbonate and tetra-n-butylammonium iodide as catalysts, with N,N-dimethylformamide (DMF) as the solvent. The mixture is heated to 100°C and stirred for 4.5 hours . The reaction yields a white solid, which is then recrystallized from acetone to obtain the final product.
Industrial Production Methods: While specific industrial production methods for Benzyl Tri-benzylgalloate are not well-documented, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and solvents makes it feasible for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl Tri-benzylgalloate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the benzyl groups or the gallate core.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl gallate derivatives, while substitution can produce various functionalized benzyl compounds.
Mécanisme D'action
The mechanism of action of Benzyl Tri-benzylgalloate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to donate electrons and scavenge free radicals, making it an effective antioxidant. It also interacts with cellular membranes and proteins, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
Benzyl Gallate: A simpler derivative with one benzyl group attached to the gallate core.
Tri-benzyl Gallate: Similar to Benzyl Tri-benzylgalloate but with different substitution patterns.
Benzyl Benzoate: Another benzyl derivative with different chemical properties and applications
Uniqueness: Benzyl Tri-benzylgalloate is unique due to its three benzyl groups, which provide distinct chemical and physical properties. This makes it more versatile in various applications compared to its simpler counterparts.
Propriétés
IUPAC Name |
benzyl 2-benzyl-5-hydroxy-3,4-bis(phenylmethoxy)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30O5/c36-32-22-31(35(37)40-25-29-19-11-4-12-20-29)30(21-26-13-5-1-6-14-26)33(38-23-27-15-7-2-8-16-27)34(32)39-24-28-17-9-3-10-18-28/h1-20,22,36H,21,23-25H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOINGUXOZYKJPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=C(C=C2C(=O)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
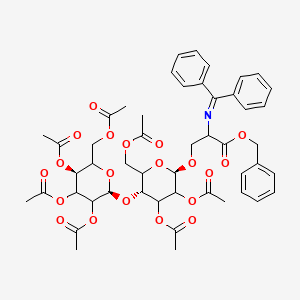
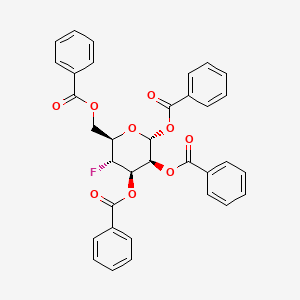
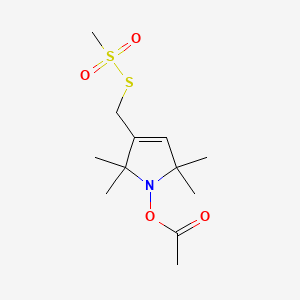
![2-Amino-4,6,7,8-tetrahydro-5-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561953.png)
![Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B561954.png)
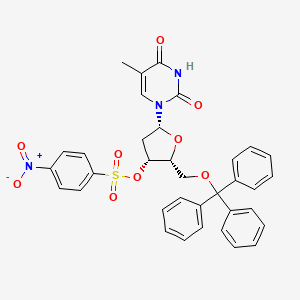

![Methyl 2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]-3-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B561959.png)
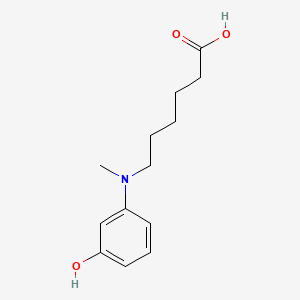
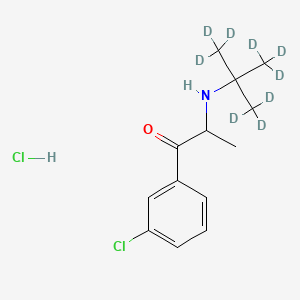
![[2-hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] 4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B561968.png)


